molecular formula C14H19NO2 B7543924 N-(2-hydroxycyclohexyl)-4-methylbenzamide

N-(2-hydroxycyclohexyl)-4-methylbenzamide

Cat. No.: B7543924
M. Wt: 233.31 g/mol
InChI Key: INBNTZUEACCAHO-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-hydroxycyclohexyl group and a 4-methyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-hydroxycyclohexylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxocyclohexyl-4-methylbenzamide.

    Reduction: Formation of N-(2-aminocyclohexyl)-4-methylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(2-hydroxycyclohexyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclohexyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxycyclohexyl)valiolamine: Known for its inhibitory effect on melanin production.

    N,N’-bis(2-hydroxycyclohexyl)ethane-1,2-diamine: Used in the synthesis of β-amino alcohols.

Uniqueness

N-(2-hydroxycyclohexyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h6-9,12-13,16H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNTZUEACCAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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